N'-[(E)-(2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide
Description
N'-[(E)-(2-Methoxyphenyl)methylidene]-4-nitrobenzohydrazide is a hydrazone derivative synthesized via the condensation of 2-methoxybenzaldehyde with 4-nitrobenzohydrazide. This compound adopts an E-configuration around the C=N bond, a structural feature critical for its intermolecular interactions, such as hydrogen bonding and π-π stacking . The 2-methoxy group on the benzylidene moiety and the 4-nitro group on the benzohydrazide moiety contribute to its electronic and steric properties, influencing its biological activity and physicochemical behavior. Hydrazones of this class are widely studied for their antimicrobial, anticancer, and material science applications due to their versatile reactivity and ability to form stable metal complexes .
Properties
Molecular Formula |
C15H13N3O4 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C15H13N3O4/c1-22-14-5-3-2-4-12(14)10-16-17-15(19)11-6-8-13(9-7-11)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+ |
InChI Key |
ZKQPPUSNOXLUBB-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide typically involves the reaction of 2-methoxybenzaldehyde with 4-nitrobenzohydrazide in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Hydrazone Linkage
The hydrazone bond (–C=N–N–) undergoes cleavage under acidic or basic conditions:
| Reaction Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Acidic (HCl, reflux) | 1M HCl in ethanol | 2-Methoxybenzaldehyde + 4-nitrobenzohydrazide | |
| Basic (NaOH, reflux) | 1M NaOH in ethanol | Same as above, with faster kinetics at higher pH |
-
Mechanism : Protonation of the imine nitrogen in acidic conditions weakens the C=N bond, leading to hydrolysis. In basic conditions, nucleophilic attack by hydroxide ions facilitates bond cleavage.
-
Applications : Hydrolysis is critical for studying metabolic degradation pathways or synthesizing precursor molecules.
Reduction of the Nitro Group
The nitro (–NO₂) group is reduced to an amine (–NH₂) under catalytic hydrogenation:
| Reaction Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Hydrogenation | H₂/Pd-C, ethanol, 60°C | N'-[(E)-(2-methoxyphenyl)methylidene]-4-aminobenzohydrazide | |
| Alternative reduction | Fe/HCl | Partial reduction observed with Fe in acidic media |
-
Key Data :
-
Reduction yields >85% with Pd-C.
-
The resulting amine exhibits enhanced electron-donating capacity, influencing biological activity (e.g., antimicrobial potential).
-
Metal Complexation
The compound forms coordination complexes with transition metals via the imine nitrogen and carbonyl oxygen:
-
Structural Insights :
Cyclization Reactions
Heating with phosphoryl chloride (POCl₃) induces cyclization to form heterocyclic compounds:
| Reagents | Conditions | Products | Reference |
|---|---|---|---|
| POCl₃ | Reflux, 6 hours | 1,3,4-Oxadiazole derivatives | |
| Ac₂O (acetic anhydride) | 120°C, 8 hours | Quinazolinone analogues |
-
Mechanism : Intramolecular dehydration followed by ring closure.
-
Applications : Oxadiazole derivatives are pharmacologically active, showing antitubercular and antimicrobial properties .
Nucleophilic Substitution at the Nitro Group
The nitro group participates in nucleophilic aromatic substitution under harsh conditions:
| Reagents | Conditions | Products | Reference |
|---|---|---|---|
| NH₃ (excess) | 150°C, autoclave | 4-Amino derivative | |
| NaSH (sodium hydrosulfide) | DMF, 100°C, 12 hours | 4-Mercapto derivative |
-
Limitations : Reactions require elevated temperatures and specialized equipment due to the deactivating nature of the nitro group.
Photochemical Reactions
UV irradiation induces isomerization and bond cleavage:
| Conditions | Outcome | Reference |
|---|---|---|
| UV light (254 nm) | E→Z isomerization of the hydrazone | |
| Prolonged exposure | Degradation to nitroso intermediates |
Scientific Research Applications
The compound N'-[(E)-(2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide is a hydrazone derivative that has garnered interest in various scientific fields due to its potential biological activities and applications. This article explores its synthesis, structural characteristics, and applications in medicinal chemistry, particularly focusing on its pharmacological properties and mechanisms of action.
Synthesis and Structural Characteristics
This compound can be synthesized through a condensation reaction between 2-methoxybenzaldehyde and 4-nitrobenzohydrazide. The reaction typically occurs in a solvent like methanol under reflux conditions, resulting in the formation of the hydrazone linkage with the elimination of water. The general reaction can be represented as follows:
Structural Features
The molecular formula for this compound is , indicating the presence of methoxy and nitro functional groups that contribute to its unique properties. The structure features an aromatic ring system, which is crucial for its biological interactions.
Pharmacological Properties
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties against various strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Anticancer Potential : Preliminary research indicates that this hydrazone derivative exhibits cytotoxic effects on cancer cell lines. The presence of the nitro group is believed to enhance its ability to induce apoptosis in malignant cells.
- Urease Inhibition : Similar compounds have shown urease inhibitory activity, which is relevant in treating conditions like urease-related infections and gastric disorders. The IC50 values for related compounds have been reported in the range of to .
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound exhibited significant growth inhibition at concentrations as low as . The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | |
| Escherichia coli |
Case Study 2: Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of , indicating potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 |
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide involves its interaction with various molecular targets. The azomethine group (C=N) is crucial for its biological activity, as it can form coordination complexes with metal ions, which are essential for its antimicrobial and anticancer properties. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to its biological effects .
Comparison with Similar Compounds
Table 1: Structural Variations and Key Properties of Analogous Hydrazones
Key Observations:
Substituent Effects :
- Electron-donating groups (e.g., methoxy, hydroxyl) improve solubility in polar solvents and enhance hydrogen bonding, which correlates with antimicrobial activity .
- Electron-withdrawing groups (e.g., nitro, chloro) increase lipophilicity and stability, favoring applications in corrosion inhibition and antitubercular activity .
- Bulkier groups (e.g., acridine) introduce planar aromatic systems, enabling DNA intercalation and anticancer effects .
Crystallographic Trends :
- All analogs adopt the E-configuration , stabilizing molecular packing via N–H···O and C–H···O hydrogen bonds. Solvate formation (e.g., DMF in ) improves crystallinity and stability.
Physicochemical Properties
- Solubility : Nitro groups reduce aqueous solubility but improve solubility in DMSO or DMF, critical for biological assays .
- Melting Points : High melting points (160–220°C) are common due to strong intermolecular forces .
- Theoretical Studies : DFT calculations on analogs (e.g., ) reveal that nitro groups lower HOMO-LUMO gaps, increasing reactivity.
Biological Activity
N'-[(E)-(2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activities. This article delves into the biological properties of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Synthesis
The compound's structure features a hydrazone linkage characterized by the azomethine group (C=N), which is pivotal for its biological activity. The presence of both the methoxy and nitro groups enhances its lipophilicity and bioavailability, facilitating interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Molecules : The azomethine group can form coordination bonds with metal ions, enhancing its activity against various pathogens.
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects .
- Lipophilicity : The methoxy group increases the compound's ability to penetrate cell membranes, thereby improving its efficacy .
Antimicrobial Activity
Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
In vitro studies showed that this compound inhibits bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
Hydrazone derivatives have shown promise in cancer therapy. Studies have reported that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, including:
- MCF-7 Human Breast Cancer Cells : IC50 values indicate potent anticancer activity, suggesting that these compounds may induce apoptosis in cancer cells .
- Mechanisms of Action : Potential mechanisms include inhibition of topoisomerase enzymes and induction of oxidative stress leading to cancer cell death .
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of hydrazone derivatives:
- Antibacterial Efficacy : A study reported that a series of hydrazone compounds exhibited varying degrees of antibacterial activity, with some derivatives showing MIC values as low as 125 μg/mL against Candida albicans .
- Anticancer Properties : In vitro assays demonstrated that certain hydrazones could inhibit the proliferation of cancer cells by more than 70%, indicating their potential as lead compounds in drug development .
- Mechanistic Insights : Research has shown that hydrazones can act as Ca²⁺ scavengers, which may play a role in their anti-inflammatory properties .
Data Summary Table
Q & A
Q. Experimental Design :
- In vitro assay : XO activity is measured spectrophotometrically by monitoring uric acid formation at 295 nm. IC₅₀ values are determined using allopurinol as a positive control .
- Docking Studies : AutoDock Vina or similar software predicts binding modes. The nitro group and methoxy substituent form hydrogen bonds with XO’s molybdenum center and hydrophobic pockets (e.g., Phe914, Phe1009). Activity correlates with electron-withdrawing groups enhancing binding affinity .
Data Contradictions : While nitro groups generally enhance activity, steric hindrance from bulky substituents may reduce efficacy, necessitating substituent optimization .
Advanced: How do molecular docking studies explain the structure-activity relationship (SAR) of this compound?
Q. Methodology :
- Protein Preparation : XO crystal structure (PDB: 1N5X) is optimized by removing water, adding hydrogens, and assigning charges.
- Ligand Docking : The compound is docked into the active site using Lamarckian genetic algorithms. Key interactions (e.g., π-π stacking with Phe914, hydrogen bonds with Arg880) are quantified via binding energy (ΔG ≈ -8.5 kcal/mol) .
- Validation : RMSD values (<2.0 Å) between docked and crystallographic poses ensure reliability.
SAR Insights : Electron-withdrawing groups (e.g., NO₂) improve activity, while methoxy groups enhance solubility without steric clashes .
Advanced: What challenges arise in refining the crystal structure of hydrazide derivatives using SHELX, and how are they addressed?
Q. Challenges :
Q. Solutions :
- TWIN/BASF Commands : Applied for twinned crystals (common in triclinic systems).
- ADPs Refinement : Anisotropic displacement parameters improve accuracy for non-H atoms .
Advanced: How do substituent variations (e.g., halogenation) on the benzohydrazide scaffold affect biological and physical properties?
Q. Experimental Approaches :
- Halogenation : Introducing Cl or F at the phenyl ring increases XO inhibition (e.g., IC₅₀ = 2.1 µM for 4-fluoro derivatives vs. 5.8 µM for parent compound) due to enhanced electrostatic interactions .
- Methoxy Position : 2-Methoxy groups optimize steric fit in XO’s active site, while 3- or 4-methoxy derivatives show reduced activity .
Physical Properties : Halogens increase melting points (e.g., 245–260°C) but may reduce solubility, requiring co-solvents (DMSO) in assays .
Advanced: What computational methods (e.g., DFT) predict electronic properties and nonlinear optical (NLO) behavior?
Q. Methodology :
- DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps (~3.8 eV), dipole moments (~6.2 D), and polarizabilities. The nitro group enhances NLO response via charge transfer .
- NBO Analysis : Delocalization indices (e.g., LP(O)→σ*(N–N)) quantify hyperconjugative interactions .
Applications : High hyperpolarizability (β ≈ 1.2×10⁻³⁰ esu) suggests potential in optoelectronics .
Advanced: How are intermolecular interactions in crystal packing analyzed, and what do they reveal about stability?
Q. Analytical Tools :
- Hirshfeld Surfaces : CrystalExplorer generates surfaces to visualize close contacts (e.g., O···H, C···C). For this compound, H-bonding (23% contribution) and van der Waals interactions dominate .
- π-Stacking Metrics : Centroid distances (3.6–3.8 Å) and dihedral angles (<10°) indicate strong stacking, stabilizing the lattice .
Implications : Robust packing correlates with thermal stability (TGA decomposition >250°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
